

9H-Fluorene-9-carboxylic acid CAS number lookup

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9H-Fluorene-9-carboxylic acid**

Cat. No.: **B043051**

[Get Quote](#)

An In-depth Technical Guide to **9H-Fluorene-9-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **9H-Fluorene-9-carboxylic acid**, a pivotal compound in chemical synthesis and pharmaceutical research. The document details its chemical and physical properties, provides explicit experimental protocols for its synthesis, and explores its applications in materials science and drug discovery. Particular emphasis is placed on its role as a versatile scaffold for the development of novel therapeutic agents. All quantitative data is presented in tabular format for clarity, and key synthetic and conceptual pathways are illustrated with diagrams generated using Graphviz, adhering to specified design constraints for optimal readability.

Chemical and Physical Properties

9H-Fluorene-9-carboxylic acid, a derivative of fluorene, is a solid organic compound. Its chemical structure and properties make it a valuable starting material for more complex molecules. The key identifiers and physicochemical properties are summarized in the table below.

Property	Value	Citation(s)
CAS Number	1989-33-9	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₀ O ₂	[2] [3]
Molecular Weight	210.23 g/mol	[2] [3]
IUPAC Name	9H-fluorene-9-carboxylic acid	[1] [2] [3]
Melting Point	230 °C	[1]
Boiling Point	226-232 °C	[1]
Appearance	Solid Powder	[1]
InChI Key	DNVJGJUGFFYUPT- UHFFFAOYSA-N	[1] [3]
SMILES	C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O	[3]

Synthesis of 9H-Fluorene-9-carboxylic acid: Experimental Protocols

The synthesis of **9H-Fluorene-9-carboxylic acid** can be achieved through various methods. Below are two detailed experimental protocols.

Synthesis from Fluorene and Diethyl Carbonate

This method involves the carboxylation of fluorene using diethyl carbonate in the presence of a strong base.

Experimental Protocol:

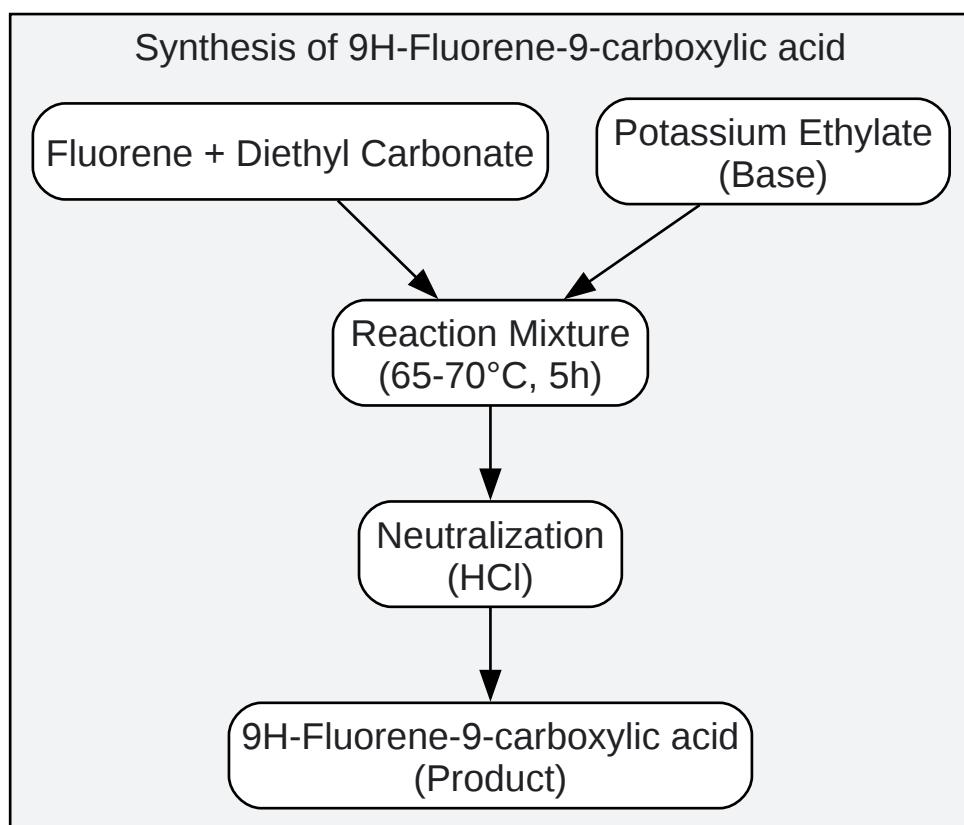
- A solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate is prepared.[\[4\]](#)
- This solution is added to a mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate in a reaction vessel. The addition is performed with cooling to

maintain a temperature no higher than 40 °C.[4]

- The resulting mixture is stirred at 65°-70° C for 5 hours and then cooled to 20° C.[4]
- The mixture is slowly poured into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water, with cooling to keep the temperature at a maximum of 40° C.[4]
- The product, **9H-Fluorene-9-carboxylic acid**, is then isolated. This procedure yields approximately 280 g (72.7% yield based on fluorene) of light-beige crystals with a melting point of 227°-229° C.[4]

A patented variation of this process utilizes sodium hydride as the base and can achieve yields of over 80%. [5]

Synthesis from Benzilic Acid


This procedure involves the cyclization of benzilic acid in the presence of a Lewis acid catalyst.

Experimental Protocol:

- A mixture of 45.6 g (0.2 mole) of benzilic acid in 700 ml of anhydrous thiophene-free benzene is prepared in a 2-liter three-necked flask equipped with a reflux condenser and a stirrer. The mixture is cooled in an ice bath until a crystalline mass forms.[6]
- To the stirred mixture, 80 g (0.6 mole) of anhydrous aluminum chloride is added in one portion.[6]
- The mixture is heated to reflux and maintained at this temperature for 3 hours, during which hydrogen chloride is evolved and the solution turns deep red.[6]
- The solution is then cooled and decomposed by the cautious addition of small pieces of ice, followed by 400 ml of water and 200 ml of concentrated hydrochloric acid.[6]
- The benzene is removed by steam distillation, and the product is separated by filtration from the hot mixture.[6]
- The crude product is purified by extraction with a boiling 10% sodium carbonate solution, followed by treatment with Norit, filtration, and acidification with concentrated hydrochloric

acid.[6]

- The resulting solid is collected, washed with water, and dried to yield 39–41 g (93–97%) of **9H-Fluorene-9-carboxylic acid** with a melting point of 215–222°.[6]

[Click to download full resolution via product page](#)

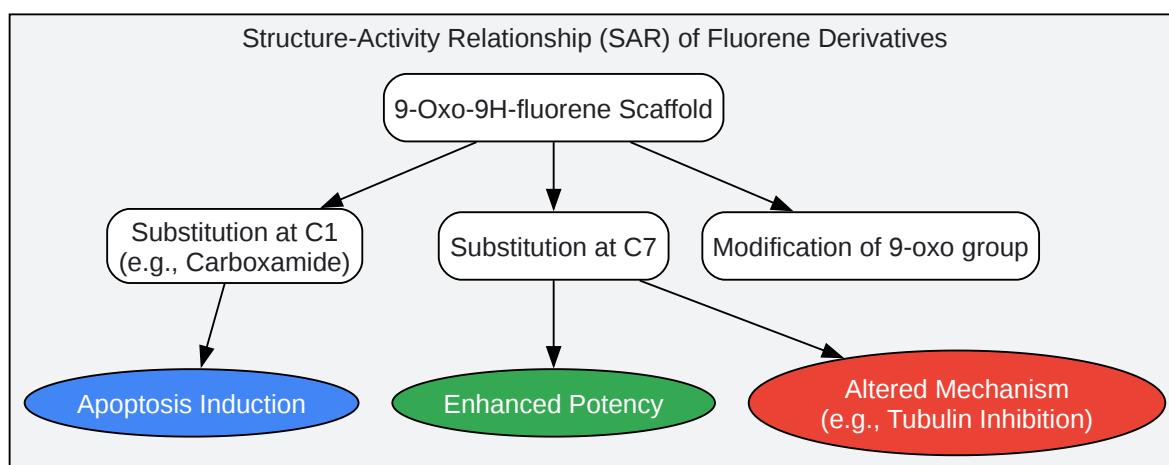
Caption: Workflow for the synthesis of **9H-Fluorene-9-carboxylic acid**.

Applications in Research and Drug Development

Fluorene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique structural and electronic properties.[7]

Materials Science

Derivatives of fluorene are widely used in the development of organic electronic materials, such as fluorescent dyes and polymers for use in sensors and light-emitting devices.[8] The rigid,


planar structure of the fluorene core contributes to the desirable photoelectric properties and thermal stability of these materials.[7]

Drug Development and Medicinal Chemistry

The fluorene scaffold is a key pharmacophore in the design of novel therapeutic agents. Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[7][9]

Anticancer Applications:

9-Oxo-9H-fluorene-4-carboxylic acid, a closely related compound, is a versatile scaffold for the discovery of novel apoptosis inducers with potential as anticancer agents.[10] Structure-activity relationship (SAR) studies have shown that modifications to the fluorene ring can significantly impact biological activity. For instance, the introduction of substituents at the 7-position of the 9-oxo-9H-fluorene ring has led to compounds with improved potency against various cancer cell lines.[11] Some of these modifications have also been shown to alter the mechanism of action, conferring tubulin inhibition activity.[11] This makes the fluorene scaffold a valuable tool for probing different cell death pathways and for the development of targeted cancer therapies.

[Click to download full resolution via product page](#)

Caption: SAR of 9-Oxo-9H-fluorene derivatives in anticancer drug discovery.

Conclusion

9H-Fluorene-9-carboxylic acid is a compound of significant interest to the scientific community. Its well-defined chemical properties and the availability of robust synthetic protocols make it a readily accessible building block for a wide range of applications. For researchers in materials science, it offers a platform for creating novel organic materials with tailored optoelectronic properties. For professionals in drug development, the fluorene scaffold provides a versatile template for the design of new therapeutic agents, particularly in the field of oncology. The continued exploration of this and related fluorene derivatives holds considerable promise for advancements in both technology and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 9H-Fluorene-9-carboxylic acid | 1989-33-9 [sigmaaldrich.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 9-Carboxyfluorene | C14H10O2 | CID 74809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 8. chemimpex.com [chemimpex.com]
- 9. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 9-Oxo-9H-fluorene-4-carboxylic Acid|Apoptosis Inducer [benchchem.com]
- 11. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [9H-Fluorene-9-carboxylic acid CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043051#9h-fluorene-9-carboxylic-acid-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com